
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a type of porphyrin, which are large and complex molecules that play many essential roles in biological systems . The specific properties of this compound, such as its fluorescence and ability to generate singlet oxygen, make it a potential candidate for applications in fields like photodynamic therapy .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin has been studied using methods such as gas-phase electron diffraction and mass spectrometry, combined with density functional theory (DFT) calculations .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Behavior : The interaction of water-soluble cationic porphyrins with uric acid has been studied, demonstrating fluorescence quenching effects. This suggests potential applications in fluorescence-based detection systems (Makarska-Białokoz & Borowski, 2015).
Ion-Association Adsorption at Interfaces : Research on the adsorption of ionic derivatives of porphyrin at liquid-liquid interfaces reveals insights into the adsorptivity of porphyrins, influenced by the charge and concentration of surface-active counter ions (Saitoh & Watarai, 1997).
Selective Interactions with Nanotubes : Certain derivatized porphyrins have shown selectivity toward semiconducting single-walled carbon nanotubes, offering potential applications in nanotechnology (Li et al., 2004).
Chirality Amplification in Porphyrin Assemblies : Achiral porphyrin derivatives can exhibit macroscopic supramolecular chirality, an interesting aspect for material science and molecular self-assembly studies (Chen et al., 2006).
Photophysical Properties of Polyoxomolybdate Porphyrin : A polyoxomolybdate porphyrin complex has been characterized, showing red photoluminescence emission, relevant for materials science and photophysical applications (Chen, 2020).
Optical Limiting Performance : Metalloporphyrin derivatives have demonstrated excellent optical limiting abilities toward laser pulses, indicating potential use in optical devices (Martin et al., 2005).
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKDPQVNKZNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



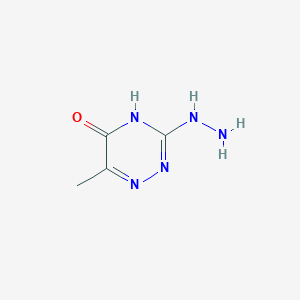
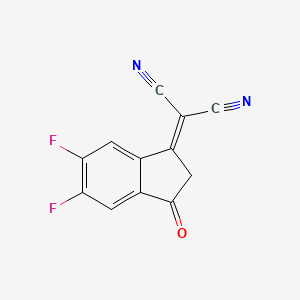
![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
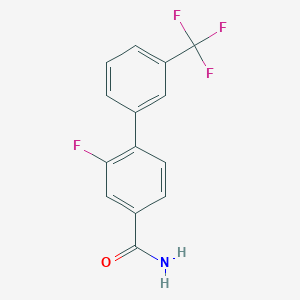
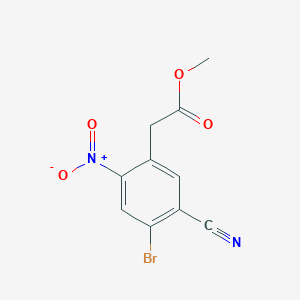
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
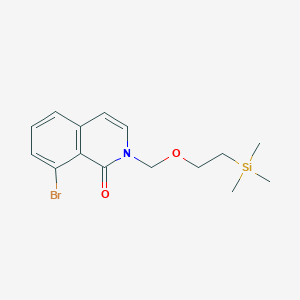
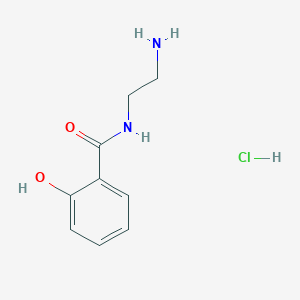
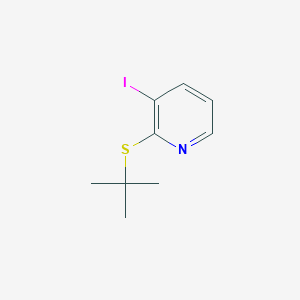
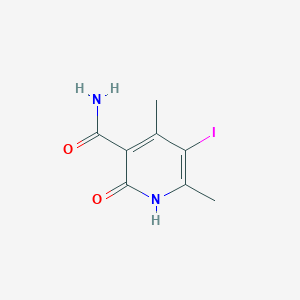
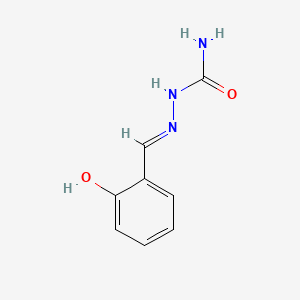
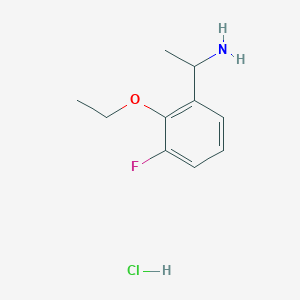
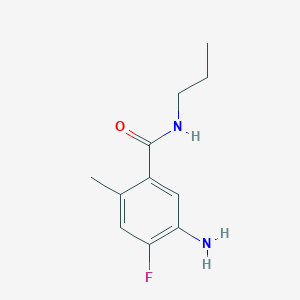
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)